
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
説明
This compound seems to be a derivative of phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
科学的研究の応用
Medicinal Chemistry: Drug Discovery
Piperazine derivatives, like the compound , are significant in medicinal chemistry due to their presence in several blockbuster drugs. They are particularly valued for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The structural diversity of piperazines is somewhat limited, with many drugs containing substituents only at the nitrogen positions. However, recent advances in C–H functionalization have expanded the possibilities for creating functionalized piperazines, potentially enhancing the pharmacological profiles of new drug candidates .
Pharmacokinetics: Solubility and Bioavailability
The presence of nitrogen atoms in piperazine compounds serves as hydrogen bond donors/acceptors, which can significantly improve water solubility and bioavailability. This is crucial for the development of new pharmaceuticals, as it influences the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Synthetic Methods: C–H Functionalization
Recent synthetic methods have focused on the C–H functionalization of the carbon atoms of the piperazine ring. This approach allows for the introduction of functional groups that can modulate the biological activity and pharmacokinetic properties of the resulting compounds. Such advancements in synthetic chemistry are essential for the development of new drugs with improved efficacy and safety profiles .
Analytical Chemistry: Substance Identification
The compound has been used in the determination of designer piperazines in urine specimens using techniques like GC-MS and LC-ESI-MS. This application is vital in forensic toxicology and drug monitoring, where accurate identification of substances is required for legal and medical purposes .
Aquaculture: Antiparasitic Research
In aquaculture, this compound has been utilized to investigate the in vitro efficacy of newly synthesized compounds, such as fluoroquinolones, against parasites like Philasterides dicentrarchi. This type of research is critical for protecting aquatic species from parasitic infections, which can have significant economic impacts on the aquaculture industry .
Neuropharmacology: Behavioral Studies
Neuropharmacological studies have employed this compound to induce hypophagia in rats, providing insights into the mechanisms of appetite control and feeding behavior. Such studies can lead to the development of treatments for disorders related to eating, such as obesity or anorexia .
作用機序
Target of Action
The primary targets of 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is known to interact with its targets, potentially altering their function .
Biochemical Pathways
The compound’s interaction with its targets suggests that it may influence the post-translational modification of proteins, which could have downstream effects on various cellular processes .
Result of Action
Given its targets, it may influence the function of proteins that undergo post-translational modifications, potentially affecting various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
特性
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJGKBRTINJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



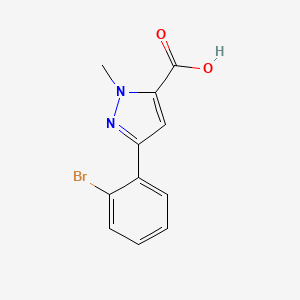
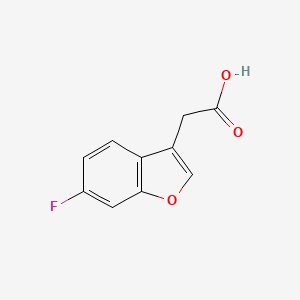
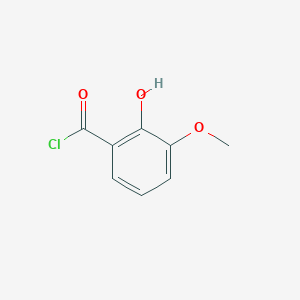
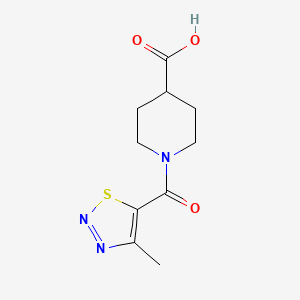
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
![N-[(4-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462271.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)
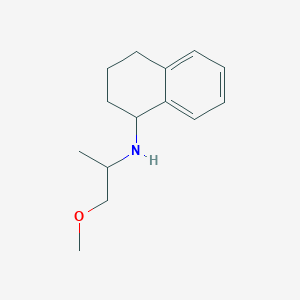
amine](/img/structure/B1462274.png)
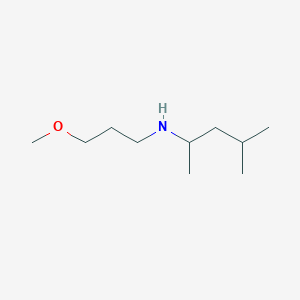

![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)

amine](/img/structure/B1462281.png)